molecular formula C20H22N4O3 B2473627 (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea CAS No. 899728-46-2

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Cat. No. B2473627
CAS RN: 899728-46-2
M. Wt: 366.421
InChI Key: IQWGGTLMRIEKOD-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonistic Activity at Adenosine Receptors

Quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors. These compounds were synthesized and tested for their ability to bind to adenosine receptors, with specific substitutions on the quinazoline ring enhancing affinity. This class of compounds could serve as a tool for further characterization of adenosine A(3) receptors, offering potential applications in the development of therapies for conditions mediated by these receptors (van Muijlwijk-Koezen et al., 2000).

Antiproliferative Activity

Novel urea derivatives with structural similarities have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies have led to the identification of compounds with significant activity, highlighting the potential of quinazoline and urea derivatives in the development of new anticancer drugs (Perković et al., 2016).

Antimicrobial and Antibacterial Properties

Research has also been conducted on quinazoline derivatives for their antimicrobial and antibacterial properties. Novel compounds have been synthesized and shown to exhibit potent antibacterial activities against various strains of bacteria, suggesting their utility in addressing antibiotic resistance and developing new antibacterial agents (Dhokale et al., 2019).

Inhibition of Acetylcholinesterase

Quinazoline derivatives containing urea/thiourea groups have been explored for their potential to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. These inhibitors have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, showcasing the therapeutic versatility of quinazoline and urea derivatives (Kurt et al., 2015).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13(2)12-24-18(16-9-4-5-10-17(16)22-20(24)26)23-19(25)21-14-7-6-8-15(11-14)27-3/h4-11,13H,12H2,1-3H3,(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGDHUWLIVEOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

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